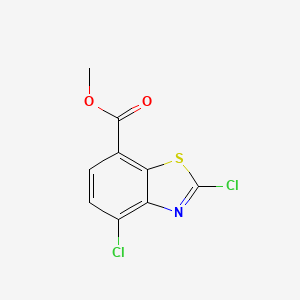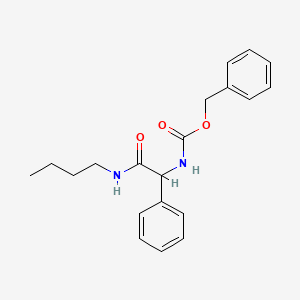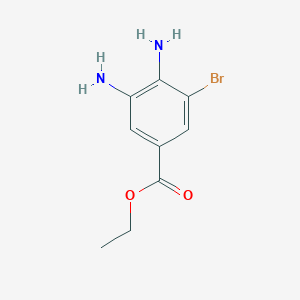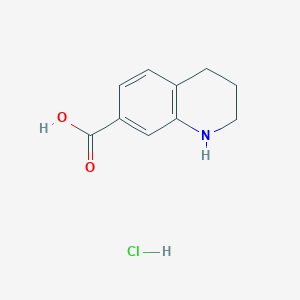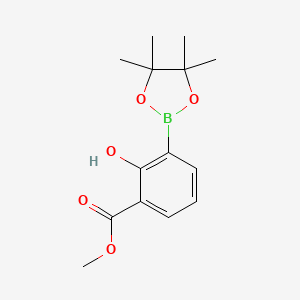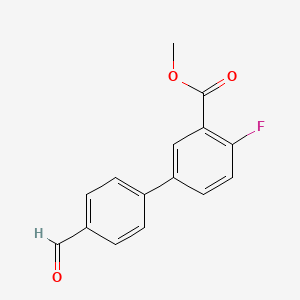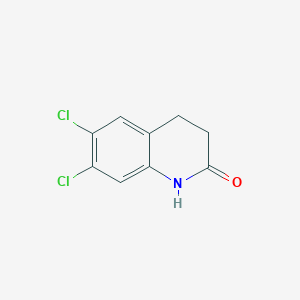
5,7-Dichloro-3,4-dihydro-quinolin-2-one
Vue d'ensemble
Description
5,7-Dichloro-3,4-dihydro-quinolin-2-one is a heterocyclic compound that has garnered significant attention from the scientific community due to its interesting and unique properties. It has a molecular weight of 216.07 g/mol .
Synthesis Analysis
The synthesis of quinolin-2-ones, such as this compound, has been achieved by direct carbonylation of o-alkenylanilines . This method is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for subsequent drug discovery and production .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H7Cl2NO .Chemical Reactions Analysis
The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is a key chemical reaction involving this compound . This reaction involves the use of carbon monoxide (CO), carbon dioxide (CO2), and triphosgene (BTC) as sources of carbonyl .Physical and Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 216.06 g/mol .Mécanisme D'action
Orientations Futures
The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation has aroused great interest and provides a clear direction for future research . The development of more convenient and efficient synthetic methods for these compounds is quite meaningful for both scientific research and industrial application .
Propriétés
IUPAC Name |
6,7-dichloro-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h3-4H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFQSZHCJZOOLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl-(7-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride](/img/structure/B1431501.png)
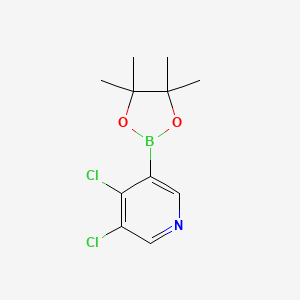
![Octahydro-pyrrolo[3,2-c]pyridine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1431505.png)
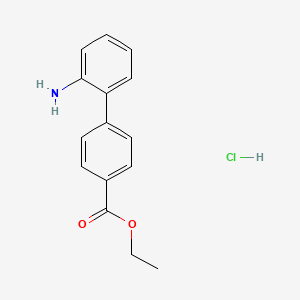

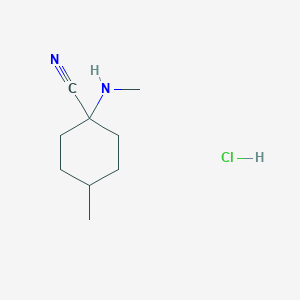
![6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1431509.png)
